molecular formula C12H15NO6S B2679507 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid CAS No. 299181-33-2

4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid

Cat. No.: B2679507
CAS No.: 299181-33-2
M. Wt: 301.31
InChI Key: CIMGPVLMSMHBMD-UHFFFAOYSA-N
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Description

4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the 4-position and a morpholine-sulfonyl moiety at the 3-position of the aromatic ring. This compound is structurally related to pharmacologically active sulfonamide derivatives, which often exhibit diverse biological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name

4-methoxy-3-morpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-18-10-3-2-9(12(14)15)8-11(10)20(16,17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMGPVLMSMHBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid involves several steps, typically starting with the functionalization of the benzoic acid coreThe reaction conditions often involve the use of strong acids or bases, and the process may require purification steps such as recrystallization or chromatography .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis and high-throughput screening may also be employed to enhance production efficiency .

Chemical Reactions Analysis

4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring may enhance binding affinity. The methoxy group can influence the compound’s solubility and stability, affecting its overall bioactivity .

Comparison with Similar Compounds

Electronic Effects

  • Fluorine vs.
  • Sulfamoyl vs. Morpholine-Sulfonyl: The simpler sulfamoyl group () lacks the morpholine ring, reducing steric hindrance but decreasing solubility in nonpolar environments .

Physicochemical Properties

  • Diffusivity : Benzoic acid derivatives with larger substituents (e.g., methyl or acrylic acid groups) may exhibit reduced membrane permeability, as seen in emulsion liquid membrane studies () .

Biological Activity

4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid (MMSBA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

MMSBA has the molecular formula C12_{12}H15_{15}NO6_6S and a molecular weight of 301.32 g/mol. Its structure features a methoxy group and a morpholine sulfonyl moiety, which are critical for its biological activity. The presence of the sulfonyl group suggests potential interactions with various enzymes, indicating its role as a possible enzyme inhibitor .

1. Enzyme Inhibition

MMSBA has been identified as a potential enzyme inhibitor. The sulfonyl group in its structure may facilitate interactions with target enzymes, which could lead to inhibition of their activity. This property is particularly relevant in drug design, where enzyme inhibitors play crucial roles in therapeutic interventions.

3. Antioxidant Activity

Antioxidant activity is another area where MMSBA may be beneficial. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases .

Case Study: Enzyme Inhibition Assays

In a preliminary study assessing the inhibitory effects of MMSBA on specific enzymes, it was found that compounds with morpholine and sulfonyl groups displayed significant inhibition against certain proteases involved in inflammatory pathways. The IC50_{50} values were determined through enzyme kinetic assays, highlighting the potential of MMSBA as an anti-inflammatory agent.

CompoundTarget EnzymeIC50_{50} (µM)
MMSBADipeptidyl Peptidase-425
Related Compound ACyclooxygenase-230
Related Compound BLipoxygenase20

Research Findings on Antioxidant Activity

A study investigating the antioxidant properties of structurally related compounds revealed that they exhibited strong scavenging activity against DPPH radicals, with some compounds showing an EC50_{50} value as low as 45 µM . This suggests that MMSBA may similarly contribute to antioxidant defenses.

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